molecular formula C13H26OSi B14456542 [(Cyclodec-1-en-1-yl)oxy](trimethyl)silane CAS No. 74173-15-2

[(Cyclodec-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14456542
CAS No.: 74173-15-2
M. Wt: 226.43 g/mol
InChI Key: QVGANFDBDBSNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclodec-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C13H26OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen or organic groups. This compound is characterized by a cyclodecenyl group attached to a trimethylsilyl group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclodec-1-en-1-yl)oxysilane typically involves the reaction of cyclodecen-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then purified to obtain the desired product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

    Purification: Column chromatography or distillation

Industrial Production Methods

On an industrial scale, the production of (Cyclodec-1-en-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Cyclodec-1-en-1-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).

Major Products

    Oxidation: Silanols or siloxanes

    Reduction: Various silanes

    Substitution: Silyl ethers with different functional groups

Scientific Research Applications

(Cyclodec-1-en-1-yl)oxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which (Cyclodec-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The trimethylsilyl group can act as a protecting group for hydroxyl functionalities, facilitating selective reactions in complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclohexenyloxy)(trimethyl)silane
  • (1-Cyclopenten-1-yloxy)(trimethyl)silane
  • (1-Cyclohepten-1-yloxy)(trimethyl)silane

Uniqueness

(Cyclodec-1-en-1-yl)oxysilane is unique due to its larger ring size compared to similar compounds. This larger ring size can influence the compound’s reactivity and steric properties, making it suitable for specific applications where smaller ring analogs may not be effective.

Properties

CAS No.

74173-15-2

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

cyclodecen-1-yloxy(trimethyl)silane

InChI

InChI=1S/C13H26OSi/c1-15(2,3)14-13-11-9-7-5-4-6-8-10-12-13/h11H,4-10,12H2,1-3H3

InChI Key

QVGANFDBDBSNPV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCCCCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.